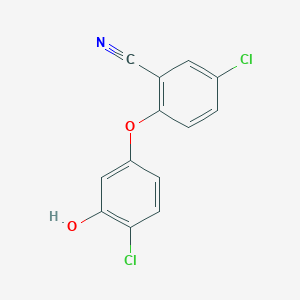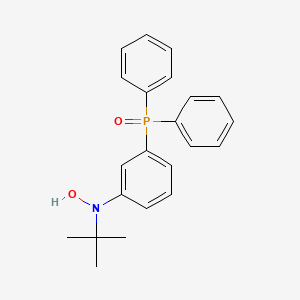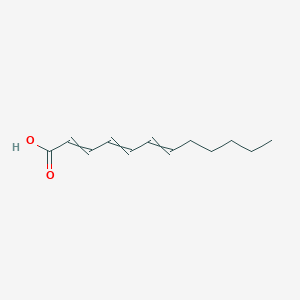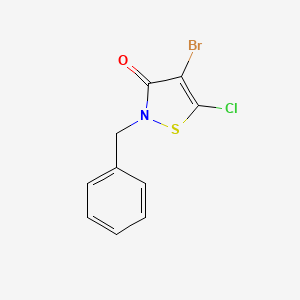
5-Chloro-2-(4-chloro-3-hydroxyphenoxy)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-(4-chloro-3-hydroxyphenoxy)benzonitrile is an organic compound with the molecular formula C13H7Cl2NO2 It is a derivative of benzonitrile and is characterized by the presence of chloro and hydroxyphenoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(4-chloro-3-hydroxyphenoxy)benzonitrile typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 5-chloro-2-nitrobenzonitrile with resorcinol in the presence of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically argon, and heated to around 125°C for 24 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, focusing on yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2-(4-chloro-3-hydroxyphenoxy)benzonitrile can undergo various chemical reactions, including:
Nucleophilic Aromatic Substitution: This reaction involves the replacement of a leaving group (such as a halogen) on the aromatic ring by a nucleophile.
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring by an electrophile.
Oxidation and Reduction: The hydroxy group can be oxidized to a carbonyl group, and the nitrile group can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) under an inert atmosphere.
Electrophilic Aromatic Substitution: Various electrophiles such as halogens, nitrating agents, and sulfonating agents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Major Products
Nucleophilic Aromatic Substitution: Substituted phenoxybenzonitriles.
Electrophilic Aromatic Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: Corresponding carbonyl compounds.
Reduction: Corresponding amines.
Aplicaciones Científicas De Investigación
5-Chloro-2-(4-chloro-3-hydroxyphenoxy)benzonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-(4-chloro-3-hydroxyphenoxy)benzonitrile is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. The hydroxy and nitrile groups may play a role in binding to these targets, influencing the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-2-(3-hydroxyphenoxy)benzonitrile: Similar structure but with the hydroxy group in a different position.
5-Chloro-2-methoxybenzonitrile: Similar structure but with a methoxy group instead of a hydroxy group.
4-(Hydroxymethyl)benzonitrile: Similar structure but with a hydroxymethyl group instead of a hydroxyphenoxy group.
Uniqueness
5-Chloro-2-(4-chloro-3-hydroxyphenoxy)benzonitrile is unique due to the presence of both chloro and hydroxyphenoxy groups, which impart specific chemical and biological properties
Propiedades
Número CAS |
68534-36-1 |
|---|---|
Fórmula molecular |
C13H7Cl2NO2 |
Peso molecular |
280.10 g/mol |
Nombre IUPAC |
5-chloro-2-(4-chloro-3-hydroxyphenoxy)benzonitrile |
InChI |
InChI=1S/C13H7Cl2NO2/c14-9-1-4-13(8(5-9)7-16)18-10-2-3-11(15)12(17)6-10/h1-6,17H |
Clave InChI |
VGWJFOZRUMFTLJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1OC2=C(C=C(C=C2)Cl)C#N)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[2-(2-Methoxyethoxy)ethoxy]methyl}benzene](/img/structure/B14466371.png)
![barium(2+);4-[(5-chloro-4-methyl-2-sulfonatophenyl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonate](/img/structure/B14466389.png)





![4-[2-(6-Nitro-1,3-benzothiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14466430.png)


![Pyrido[3,2-c]pyridazine-1,2-dicarboxylic acid, 3,4-dihydro-, diethyl ester](/img/structure/B14466444.png)



